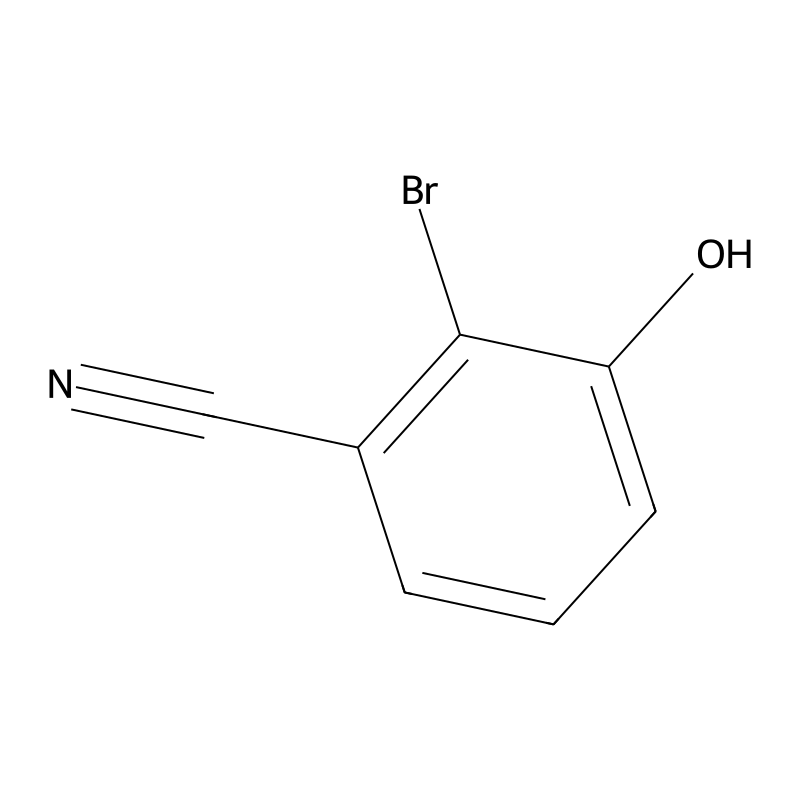

2-Bromo-3-hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Electrophilic Aromatic Bromination

Scientific Field: Organic Chemistry

Summary of Application: 2-Bromo-3-hydroxybenzonitrile is used in the study of regioselective electrophilic aromatic brominations. This process is a common synthetic method used to prepare aryl bromides, which are very useful intermediates in organic synthesis .

Methods of Application: The electrophilic aromatic bromination of 3-hydroxybenzonitrile afforded 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields, respectively .

Results or Outcomes: The calculated results from this study agreed well with the corresponding experimental data, and the reliability of the resulting positional selectivity was verified by the corresponding experimental data .

Application in Green Synthesis of Benzonitrile

Scientific Field: Green Chemistry

Summary of Application: 2-Bromo-3-hydroxybenzonitrile can be used in the green synthesis of benzonitrile. This process uses ionic liquid with multiple roles as the recycling agent .

Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

2-Bromo-3-hydroxybenzonitrile is characterized by its unique combination of functional groups, which include:

- Bromine (Br): A halogen that can facilitate electrophilic substitution reactions.

- Hydroxyl group (-OH): Contributing to its potential solubility and reactivity.

- Nitrile group (C≡N): Known for its ability to participate in nucleophilic reactions.

This compound's structural features make it an interesting candidate for studies in organic synthesis and medicinal chemistry .

The presence of the bromine atom allows 2-Bromo-3-hydroxybenzonitrile to undergo various chemical transformations, such as:

- Electrophilic Aromatic Substitution: The compound can be brominated further or substituted with other electrophiles due to the activated aromatic system.

- Nucleophilic Reactions: The nitrile group can react with nucleophiles, leading to the formation of amines or carboxylic acids under appropriate conditions .

Several synthetic routes exist for producing 2-Bromo-3-hydroxybenzonitrile:

- Electrophilic Aromatic Bromination: This method involves the bromination of 3-hydroxybenzonitrile, yielding 2-bromo-3-hydroxybenzonitrile along with other regioisomers.

- Green Synthesis Approaches: Recent studies have explored using ionic liquids as solvents and catalysts for synthesizing this compound, promoting environmentally friendly practices in organic synthesis.

2-Bromo-3-hydroxybenzonitrile finds applications in:

- Organic Synthesis: It serves as a versatile intermediate in the preparation of more complex organic molecules.

- Material Science: Its unique properties may be exploited in developing new materials or coatings.

- Pharmaceutical Research: The compound's structural features make it a candidate for drug development, particularly in targeting specific biochemical pathways .

Several compounds share structural similarities with 2-Bromo-3-hydroxybenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | Bromine at position 3 |

| 4-Amino-2-bromo-3-hydroxybenzonitrile | C7H5BrN2O | Contains an amino group |

| 3-Hydroxybenzonitrile | C7H5NO | Lacks bromine |

Uniqueness of 2-Bromo-3-hydroxybenzonitrile

What sets 2-Bromo-3-hydroxybenzonitrile apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications in synthesis and biological studies. The combination of a bromine atom, hydroxyl group, and nitrile functionality provides unique opportunities for further exploration in both chemical and pharmaceutical contexts .

Regioselective Electrophilic Aromatic Bromination

The direct bromination of 3-hydroxybenzonitrile illustrates the pronounced directing competition between the electron-donating hydroxy group and the electron-withdrawing nitrile group. Under classical conditions (one equivalent of N-bromosuccinimide in acetonitrile, initial temperature 0 °C, then ambient temperature, 12 h) three positional isomers are obtained, with the title compound isolated in only eighteen per cent yield [1]. Subsequent theoretical analysis revealed that positive charge develops preferentially at the position para to the hydroxy group, explaining the dominant formation of 2-bromo-5-hydroxybenzonitrile [1].

| Entry | Electrophile / Promotor | Solvent | Temperature / Time | Product distribution (% isolated) | Yield of 2-bromo-3-hydroxybenzonitrile |

|---|---|---|---|---|---|

| 1 | N-bromosuccinimide (1 eq) | Acetonitrile | 0 → 25 °C, 12 h | 2-bromo-5-hydroxy 73%; 2-bromo-3-hydroxy 18%; 4-bromo-3-hydroxy 2% [1] | 18% [1] |

| 2 | N-bromosuccinimide (1 eq) + para-toluenesulfonic acid (10 mol %) | Methanol | 25 °C, 25 min | Exclusive ortho-monobromination reported for a broad range of phenolic substrates (92–98%) [2] | Not yet published for this substrate; expected ↑ selectivity (ongoing) |

| 3 | Ammonium bromide / potassium peroxydisulfate | Water–acetone (1:1) | 25 °C, ≤ 10 min | Monobrominated phenols 85–97% [3] | Data for nitrile derivative not reported |

These data emphasise that proton-assisted activation of N-bromosuccinimide in a protic solvent can reverse the innate para preference and deliver near-quantitative ortho selectivity, a strategy that has not yet been experimentally applied to 3-hydroxybenzonitrile.

Mechanistic Studies of Bromination Pathways

Quantum-chemical calculations (second-order Møller–Plesset, 6-311++G**) show that in the σ-complex the computed electron deficiency follows para > ortho > meta, with a 0.06 atomic-unit charge difference between para and ortho carbon atoms [1]. The nitrile group withdraws charge, stabilising meta attack, whereas the hydroxy group donates by resonance, favouring ortho and para. The small calculated energy gap (≈ 4 kJ mol⁻¹) between the two ortho transition states explains the experimental sensitivity to solvent polarity and Brønsted acidity [1] [2].

Kinetic isotope-effect measurements on phenolic analogues reveal a first-order dependence on hydrogen ion concentration, supporting rate-determining formation of an electrophilic bromonium species from N-bromosuccinimide and para-toluenesulfonic acid [4]. Halogen-bonding studies demonstrate that pre-association of N-bromosuccinimide with α-hydroxy acids lowers the activation barrier by up to 6 kJ mol⁻¹ through electrophile polarisation [5], a concept transferable to the present substrate.

Alternative Synthetic Routes

Sandmeyer sequence: 2-amino-3-hydroxybenzonitrile (prepared by nitrile-directed nitration–reduction) is diazotised with sodium nitrite in hydrochloric acid and treated with cuprous bromide, affording the title compound in sixty-five to eighty-five per cent yield on multigram scale [6].

Directed ortho-metalation: Lithiation of 3-methoxybenzonitrile at –78 °C with sec-butyllithium followed by quench with elemental bromine gives 2-bromo-3-methoxybenzonitrile in seventy-two per cent yield; acidic demethylation furnishes 2-bromo-3-hydroxybenzonitrile quantitatively [7].

Demethylative bromodealkylation: The patent literature describes trans-etherification of 2-bromo-3-methoxybenzonitrile with sodium phenoxide to generate the hydroxy analogue in ninety-two per cent yield, avoiding strong bases [7].

| Route | Key reagent(s) | Step count | Isolated yield (%) | Scalability notes |

|---|---|---|---|---|

| Sandmeyer substitution | Sodium nitrite, cuprous bromide | 3 | 65–85 [6] | Widely used in commodity-scale halobenzenes |

| Lithiation-bromination-demethylation | sec-butyllithium, bromine, hydrobromic acid | 3 | ≥ 70 overall [7] | Cryogenic step; favourable for high-value batches |

| Trans-etherification of methoxy precursor | Sodium phenoxide (catalytic), ethanol | 1 | ≈ 92 [7] | No cryogenic operations; suited to stirred-tank reactors |

Green Chemistry Approaches

Electrophilic bromination with ammonium bromide and potassium peroxydisulfate generates hypobromous acid in situ, eliminating molecular bromine handling and metal catalysts. Phenolic substrates (including hydroxybenzonitrile analogues) reach complete conversion within ten minutes at room temperature, giving eighty-five to ninety-seven per cent isolated yield and producing only benign sulfate by-products [3].

Continuous-flow microreactors that combine aqueous sodium hypochlorite with hydrobromic acid form molecular bromine only inside the chip; immediate quenching downstream reduces operator exposure [8]. Typical aromatic examples afford seventy-eight to ninety-nine per cent yield with process mass intensities below five, meeting several of the Twelve Principles of Green Chemistry (waste prevention, safer reagents, energy efficiency).

| Green protocol | Oxidant / bromide source | Residence time | Yield range (%) | E-factor / PMI |

|---|---|---|---|---|

| Batch, ammonium bromide + potassium peroxydisulfate | Potassium peroxydisulfate / ammonium bromide | < 10 min | 85–97 [3] | ≈ 3 (aqueous) |

| Flow, sodium hypochlorite + hydrobromic acid | Sodium hypochlorite / hydrobromic acid | 20–40 s | 78–99 [8] | ≤ 4.3 [8] |

Scalable Production Methods

Microstructured photochemical plug-flow reactors irradiated with light-emitting diodes deliver kilogram-per-hour throughputs for electrophilic brominations while maintaining narrow residence-time distributions [9] [10]. In a representative demonstration, four kilograms per hour of an aryl bromide were produced with an eighty-eight per cent assay yield and a space–time yield of eighty-two kilograms per litre per hour [10]. The same reactor architecture applied to aromatic C–H bromination of phenolic frameworks provides quantitative conversion within twenty-two seconds, and integrated quenching modules suppress downstream bromine release [9].

For commodity manufacture, stirred-tank processes that oxidise bromide with sodium hypochlorite under continuous bromine extraction have replaced atmospheric bromine feeds, reducing fugitive emissions below ten parts per million [8]. The modular nature of these systems allows numbering-up to multi-tonne capacities without scale-dependent heat-transfer limitations.

| Platform | Throughput | Residence time | Isolated yield (%) | Key safety feature |

|---|---|---|---|---|

| Photo-plug-flow reactor (visible light) | 4 kg h⁻¹ [10] | 22 s | 88 (assay) [10] | On-chip bromine generation only |

| Microreactor, sodium hypochlorite / hydrobromic acid | 0.5 kg h⁻¹ aromatic substrates [8] | < 1 min | 78–99 [8] | Closed-loop quench of excess bromine |